molecular formula C21H26ClNO2 B1267880 Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate CAS No. 72216-57-0

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Cat. No.: B1267880
CAS No.: 72216-57-0
M. Wt: 359.9 g/mol
InChI Key: KQAIRFACCGTUDP-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate is a chemical compound with the molecular formula C21H25NO2 and a molecular weight of 323.44 g/mol It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties

Preparation Methods

The synthesis of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 1-benzyl-4-phenylpiperidine with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties.

Properties

CAS No.

72216-57-0

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C21H25NO2.ClH/c1-2-24-20(23)21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18;/h3-12H,2,13-17H2,1H3;1H

InChI Key

KQAIRFACCGTUDP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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